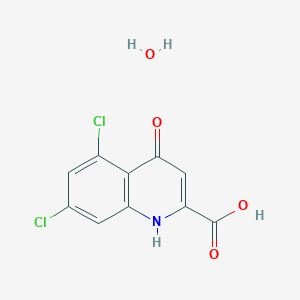

5,7-Dichlorokynurenic Acid

Description

potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dichloro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5(12)9-6(2-4)13-7(10(15)16)3-8(9)14/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKFPRIGXAVYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=CC2=O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893710 | |

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131123-76-7, 190908-40-8 | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131123-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131123767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichlorokynurenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5,7-Dichloro-4-hydroxy-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DICHLOROKYNURENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61ORK73PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,7-Dichlorokynurenic Acid: A Potent and Selective NMDA Receptor Antagonist at the Glycine Binding Site

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist binding site. As a derivative of kynurenic acid, 5,7-DCKA has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of the NMDA receptor. Its high affinity and selectivity make it a subject of interest for the development of therapeutics targeting excitotoxic neuronal damage and other neurological disorders. This technical guide provides a comprehensive overview of 5,7-DCKA, including its binding kinetics, detailed experimental protocols for its characterization, and a summary of its in vivo effects.

Data Presentation: Quantitative Analysis of 5,7-DCKA Interaction with the NMDA Receptor

The affinity and potency of 5,7-DCKA for the NMDA receptor glycine site have been determined through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and electrophysiological studies.

Table 1: Binding Affinity of 5,7-DCKA for the NMDA Receptor Glycine Site

| Radioligand | Preparation | Assay Type | Ki (nM) | Reference |

| [³H]glycine | Rat brain membranes | Competitive Binding | 79 | [1] |

| [³H]glycine | Rat cortical membranes | Competitive Binding | - | [2] |

| [³H]5,7-DCKA | Rat brain synaptosomes | Saturation Binding (Kd) | 69 ± 23 | |

| [³H]5,7-DCKA | Rat cerebral cortex membranes | Saturation Binding (Kd) | 57.5 | [3] |

| [³H]5,7-DCKA | Rat cortical membranes | Saturation Binding (Kd) | 29 | [4] |

Table 2: Potency of 5,7-DCKA as an NMDA Receptor Antagonist

| Experimental System | Method | Parameter | Value (nM) | Reference |

| Xenopus oocytes expressing rat brain mRNA | Two-Electrode Voltage Clamp (Schild analysis) | KB | 65 | [2] |

Experimental Protocols

Radioligand Binding Assay for Determination of Ki

This protocol is adapted from studies characterizing the binding of antagonists to the NMDA receptor glycine site in rat cortical membranes.

1. Membrane Preparation:

- Adult male Sprague-Dawley rats are decapitated, and the cerebral cortices are rapidly dissected on ice.

- The tissue is homogenized in 10 volumes of ice-cold 0.32 M sucrose (B13894) buffer using a Teflon-glass homogenizer.

- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

- The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

- The resulting pellet is resuspended in 10 volumes of ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), incubated at 37°C for 30 minutes to remove endogenous ligands, and then centrifuged again at 20,000 x g for 20 minutes.

- The final pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

- The assay is performed in a final volume of 500 µL in polypropylene (B1209903) tubes.

- Each tube contains:

- 100 µL of membrane suspension (100-200 µg of protein).

- 50 µL of [³H]glycine (e.g., 10-20 nM final concentration).

- 50 µL of varying concentrations of 5,7-DCKA (or other competing ligands).

- Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4) to make up the final volume.

- Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., 1 mM glycine).

- The tubes are incubated at 4°C for 30 minutes.

- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.1% polyethyleneimine to reduce non-specific binding.

- The filters are washed rapidly with ice-cold assay buffer.

- The radioactivity retained on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

- The IC50 value (the concentration of 5,7-DCKA that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

- The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized procedure based on methods used for characterizing NMDA receptor antagonists.

1. Oocyte Preparation and RNA Injection:

- Oocytes are surgically removed from adult female Xenopus laevis frogs and defolliculated.

- The oocytes are injected with 50 nL of rat brain poly(A)+ RNA (0.5-1.0 µg/µL) to express NMDA receptors.

- Injected oocytes are incubated at 16-18°C for 2-7 days in Barth's solution supplemented with antibiotics.

2. Electrophysiological Recording:

- Recordings are performed at room temperature in a recording chamber continuously perfused with a standard frog Ringer's solution.

- The oocyte is impaled with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl.

- The oocyte is voltage-clamped at a holding potential of -70 mV.

- Currents are evoked by the application of NMDA (e.g., 100 µM) and glycine (e.g., 1-10 µM).

- 5,7-DCKA is co-applied with the agonists at varying concentrations to determine its inhibitory effect.

3. Data Analysis:

- The concentration-response curves for the agonist (glycine) are generated in the absence and presence of different fixed concentrations of 5,7-DCKA.

- A Schild plot analysis is performed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, which is an estimate of the antagonist's affinity (KB). A slope of 1 in the Schild plot is indicative of competitive antagonism.

In Vivo Neuroprotection Assay (Excitotoxicity Model)

This protocol describes a general method for assessing the neuroprotective effects of 5,7-DCKA in a rodent model of excitotoxicity.

1. Animal Model:

- Adult male rats or mice are anesthetized.

- An excitotoxic lesion is induced by intracerebral injection of an NMDA receptor agonist, such as quinolinic acid or NMDA, into a specific brain region (e.g., striatum or hippocampus).

2. Drug Administration:

- 5,7-DCKA is administered to the animals, typically via intracerebroventricular (i.c.v.) injection, at various doses and at different time points relative to the excitotoxin injection (before, during, or after).

3. Assessment of Neuroprotection:

- After a survival period (e.g., 7 days), the animals are euthanized.

- The brains are removed, and the extent of the lesion is assessed using histological techniques (e.g., Nissl staining to visualize neuronal loss) or biochemical markers (e.g., measurement of choline (B1196258) acetyltransferase activity for cholinergic neuron survival).

- The volume of the lesion in the 5,7-DCKA-treated groups is compared to that in the vehicle-treated control group to determine the degree of neuroprotection.

Mandatory Visualizations

Caption: NMDA Receptor Signaling and 5,7-DCKA Antagonism.

Caption: Workflow for Characterizing 5,7-DCKA.

Caption: Logical Flow of 5,7-DCKA's Antagonistic Action.

Conclusion

This compound is a highly potent and selective competitive antagonist at the glycine binding site of the NMDA receptor. Its well-characterized in vitro binding and functional properties, along with demonstrated in vivo efficacy in models of neurological insults, establish it as a crucial research tool. The detailed protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of targeting the NMDA receptor glycine site with 5,7-DCKA and analogous compounds. For researchers in neuroscience and drug development, 5,7-DCKA remains a cornerstone for exploring the intricate roles of NMDA receptor modulation in health and disease.

References

- 1. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two-electrode voltage clamp [pubmed.ncbi.nlm.nih.gov]

- 3. [3H]this compound recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potency of 5,7-Dichlorokynurenic Acid: A Technical Guide to its Glycine Site Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the glycine (B1666218) site antagonist activity of 5,7-Dichlorokynurenic Acid (DCKA), a potent and selective modulator of the N-methyl-D-aspartate (NMDA) receptor. This document details the quantitative binding characteristics of DCKA, outlines comprehensive experimental protocols for its characterization, and visualizes the complex signaling pathways and experimental workflows involved in its study.

Core Concepts: The NMDA Receptor and the Glycine Co-agonist Site

The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] For the NMDA receptor to be activated, it requires the binding of two distinct agonists: glutamate and a co-agonist, typically glycine or D-serine.[3][4][5] The binding site for this co-agonist is referred to as the glycine site. This compound (DCKA) is a powerful antagonist that acts competitively at this glycine site, thereby inhibiting NMDA receptor function.[6][7]

Quantitative Data Presentation

The antagonist activity of DCKA has been quantified across numerous studies, primarily through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values provide a standardized measure of the drug's potency.

Table 1: Binding Affinity of this compound for the NMDA Receptor Glycine Site

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]glycine | Rat cortical synaptosomal membrane | 79 | [8] |

| [3H]glycine | Rat cortical membranes | 90 | [9] |

| [3H]glycine | Rat cortical synaptical membrane | 80 | [9] |

| [3H]this compound ([3H]DCKA) | Rat brain synaptic membrane | 40 | [9] |

Table 2: Functional Antagonist Potency of this compound

| Experimental Model | Measured Response | IC50 (µM) | Reference |

| Mouse cortical wedge preparation | Depolarization induced by 5 µM NMDA | 4.7 | [9] |

| Cultured cerebrocortical cells | Inhibition of NMDA-activated currents | Ratio peak/plateau: 3.42 | [10] |

| Xenopus oocytes expressing rat brain mRNA | Inhibition of glycine/NMDA-evoked ionic currents | KB = 65 nM (Schild analysis) | [6][7] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments used to characterize the glycine site antagonist activity of DCKA. These protocols are synthesized from established practices in the field.

Radioligand Binding Assay for the Glycine Site

This protocol outlines a competitive binding assay to determine the affinity of DCKA for the strychnine-insensitive glycine site on the NMDA receptor using [3H]glycine.

Materials:

-

Tissue Preparation: Whole rat forebrains.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4.

-

-

Radioligand: [3H]glycine (specific activity ~40-60 Ci/mmol).

-

Competitor: this compound (DCKA).

-

Non-specific Binding Control: Glycine (1 mM).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation:

-

Homogenize rat forebrains in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Homogenization Buffer and repeat the centrifugation step three times to wash the membranes.

-

The final pellet is resuspended in Assay Buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a series of tubes, add in the following order:

-

Assay Buffer.

-

A range of concentrations of DCKA (e.g., 0.1 nM to 100 µM).

-

For non-specific binding, add 1 mM glycine.

-

[3H]glycine to a final concentration of ~10 nM.

-

Membrane preparation (approximately 100 µg of protein).

-

-

The total assay volume should be 500 µL.

-

Incubate the tubes at 4°C for 30 minutes.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 3 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DCKA concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of NMDA receptor-mediated currents in cultured neurons to assess the functional antagonism by DCKA.

Materials:

-

Cell Culture: Primary cortical or hippocampal neurons cultured on coverslips.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

-

-

Agonists: NMDA and glycine.

-

Antagonist: this compound (DCKA).

-

Equipment: Patch-clamp amplifier, micromanipulators, perfusion system, inverted microscope.

Procedure:

-

Preparation:

-

Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -60 mV.

-

Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to evoke an inward current.

-

After establishing a stable baseline current, co-apply varying concentrations of DCKA with the agonists.

-

-

Data Acquisition and Analysis:

-

Record the current responses at each DCKA concentration.

-

Measure the peak and steady-state current amplitudes.

-

Normalize the current in the presence of DCKA to the control current (agonists alone).

-

Plot the normalized current as a function of DCKA concentration to generate a dose-response curve and determine the IC50.

-

To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curve for glycine in the presence of fixed concentrations of DCKA.

-

Mandatory Visualizations

Signaling Pathways

Caption: NMDA Receptor Signaling Pathway and Site of DCKA Action.

Experimental Workflows

Caption: Workflow for a Radioligand Competitive Binding Assay.

Logical Relationships

Caption: Logical Flow of DCKA's Antagonist Action on the NMDA Receptor.

References

- 1. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic basis of partial agonism at NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

5,7-Dichlorokynurenic Acid: A Technical Guide for Studying Excitatory Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5,7-Dichlorokynurenic Acid (5,7-DCKA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competitively binding to the glycine (B1666218) co-agonist site on the GluN1 subunit, 5,7-DCKA serves as a critical tool for elucidating the role of NMDA receptor-mediated excitatory neurotransmission in a multitude of physiological and pathological processes. This document details the mechanism of action of 5,7-DCKA, presents its key quantitative data, outlines comprehensive experimental protocols for its use in in-vitro and in-vivo studies, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of kynurenic acid and is distinguished by its high affinity and selectivity for the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][2] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[3] By blocking the glycine binding site, 5,7-DCKA effectively inhibits NMDA receptor function, making it an invaluable pharmacological tool for researchers.[4][5] Its utility spans from fundamental neuroscience research to the investigation of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, such as epilepsy, neurodegenerative diseases, and anxiety.[6][7]

Mechanism of Action

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[3] The binding of the primary agonist, glutamate, to the GluN2 subunits and a co-agonist, glycine or D-serine, to the GluN1 subunits is a prerequisite for channel opening.[3] This "coincidence detection" mechanism is further regulated by a voltage-dependent magnesium (Mg2+) block at resting membrane potentials.[3] Upon sufficient depolarization, the Mg2+ block is relieved, allowing for the influx of cations, most notably Ca2+.[3]

5,7-DCKA acts as a competitive antagonist at the glycine binding site on the GluN1 subunit.[4][5] This means it directly competes with endogenous co-agonists like glycine and D-serine for the same binding pocket. By occupying this site, 5,7-DCKA prevents the conformational changes necessary for channel activation, even in the presence of glutamate.[8] This leads to a non-competitive antagonism of NMDA receptor-mediated responses.[1]

Quantitative Data

The potency and selectivity of 5,7-DCKA have been quantified in numerous studies. The following tables summarize key binding affinity and inhibitory concentration values.

| Parameter | Value | Species | Preparation | Radioligand | Reference |

| Ki | 79 nM | Rat | Brain Membranes | [3H]glycine | [1][2] |

| KB | 65 nM | Rat | Oocytes expressing brain mRNA | - | [4][5][9] |

| KD | 29 nM | Rat | Cortical Membranes | [3H]5,7-DCKA | [10] |

| IC50 | 46 nM | Rat | Cortical Membranes | [3H]5,7-DCKA | [11] |

Table 1: Binding Affinity of this compound

| Parameter | Value | Species | Preparation | Assay | Reference |

| IC50 | Varies | Rat | Cultured Cerebrocortical Cells | Inhibition of NMDA-activated currents | [12] |

Table 2: Inhibitory Potency of this compound

Experimental Protocols

In Vitro Methods

This protocol is adapted from studies characterizing the binding of antagonists to the NMDA receptor glycine site.[10]

Objective: To determine the binding affinity of 5,7-DCKA for the NMDA receptor glycine site.

Materials:

-

Rat cortical membranes

-

[3H]this compound or [3H]glycine

-

Unlabeled 5,7-DCKA and other competing ligands

-

Binding buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Binding Reaction: In a final volume of 1 ml, incubate the cortical membranes (typically 0.1-0.5 mg protein) with a fixed concentration of the radioligand (e.g., 10 nM [3H]5,7-DCKA) and varying concentrations of unlabeled 5,7-DCKA or other test compounds.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM glycine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Ki or IC50 values.

This protocol is a generalized procedure based on standard electrophysiological techniques used to study NMDA receptor antagonists.[3][13][14]

Objective: To measure the effect of 5,7-DCKA on NMDA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass pipettes

-

External solution (e.g., containing NaCl, KCl, CaCl2, HEPES, glucose)

-

Internal pipette solution (e.g., containing CsCl, BAPTA, HEPES)

-

NMDA and glycine

-

This compound

Procedure:

-

Cell Preparation: Plate neurons on coverslips and allow them to mature in culture.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Recording: Place a coverslip with neurons in the recording chamber and perfuse with external solution. Under visual guidance, approach a neuron with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.

-

Drug Application: Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an NMDA receptor-mediated current. After establishing a stable baseline response, co-apply 5,7-DCKA at various concentrations with the agonists.

-

Data Acquisition and Analysis: Record the currents before, during, and after the application of 5,7-DCKA. Measure the peak and steady-state current amplitudes to determine the extent of inhibition by 5,7-DCKA. Construct concentration-response curves to calculate the IC50.

In Vivo Method

This protocol is based on standard procedures for assessing anxiety-like behavior in rodents.[7][15][16][17]

Objective: To evaluate the anxiolytic-like effects of 5,7-DCKA.

Materials:

-

Elevated plus maze apparatus

-

Rodents (mice or rats)

-

Video tracking system

-

This compound

-

Vehicle solution

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

-

Drug Administration: Administer 5,7-DCKA or vehicle to the animals via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test.

-

Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms.

-

Recording: Allow the animal to explore the maze for a set period (typically 5 minutes) while its movements are recorded by the video tracking system.

-

Data Analysis: The video tracking software will quantify various parameters, including the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the total distance traveled. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflow

NMDA Receptor Downstream Signaling

Activation of the NMDA receptor and the subsequent influx of Ca2+ triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity. 5,7-DCKA, by blocking this initial Ca2+ influx, can be used to probe the role of these pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of 5,7-DCKA on excitatory neurotransmission.

Conclusion

This compound is a powerful and selective tool for the investigation of NMDA receptor function. Its ability to specifically block the glycine co-agonist site allows for the precise dissection of the role of NMDA receptors in excitatory neurotransmission and synaptic plasticity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize 5,7-DCKA in their studies, ultimately contributing to a deeper understanding of the complexities of the central nervous system.

References

- 1. NMDA Receptor-Mediated Calcium Transients in Dendritic Spines - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developmentally Regulated NMDA Receptor-Dependent Dephosphorylation of cAMP Response Element-Binding Protein (CREB) in Hippocampal Neurons | Journal of Neuroscience [jneurosci.org]

- 5. Brain-derived neurotrophic factor uses CREB and Egr3 to regulate NMDA receptor levels in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. protocols.io [protocols.io]

- 8. Making pretty diagrams with GraphViz [steveliles.github.io]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of 5,7-Dichlorokynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site on the GluN1 subunit.[1][2] Its high affinity and selectivity have established it as a critical tool in neuroscience research for elucidating the physiological and pathological roles of NMDA receptor signaling. This technical guide provides an in-depth overview of the in vitro characterization of 5,7-DCKA, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Core Properties of this compound

5,7-DCKA is a derivative of kynurenic acid and is recognized for its competitive antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[1] This action non-competitively inhibits NMDA-induced responses, an effect that can be surmounted by the addition of glycine or D-serine.[1] Functionally, this antagonism leads to the inhibition of several NMDA receptor-mediated downstream effects, including the elevation of intracellular calcium ([Ca2+]), accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), and the induction of long-term potentiation (LTP).[1]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.

| Parameter | Value | Radioligand/Assay Condition | Tissue/Cell Type | Reference |

| Binding Affinity (Ki) | 79 nM | vs. [3H]-glycine | Rat brain membranes | [1] |

| Inhibitory Constant (KB) | 65 nM | Schild analysis in electrophysiology | Xenopus oocytes expressing rat brain mRNA | [2][3] |

| Selectivity | 509-fold | More potent vs. glycine/NMDA than kainate | Xenopus oocytes | [2] |

No specific IC50 values for NMDA-stimulated calcium influx or cGMP accumulation were found in the search results. The literature describes these inhibitory effects in qualitative or semi-quantitative terms (e.g., "micromolar concentrations inhibited...").[1]

Experimental Protocols

Radioligand Binding Assay: Competitive Displacement of [3H]-glycine

This protocol outlines the methodology to determine the binding affinity of 5,7-DCKA for the NMDA receptor glycine site by measuring its ability to displace the radiolabeled ligand [3H]-glycine.

1. Membrane Preparation:

- Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.

- Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

- The final pellet is resuspended in a known volume of buffer, and protein concentration is determined using a standard method (e.g., Bradford assay).

2. Binding Assay:

- In a 96-well plate, combine the following in a final volume of 250 µL:

- 50-100 µg of membrane protein.

- A fixed concentration of [3H]-glycine (e.g., 10 nM).

- A range of concentrations of unlabeled 5,7-DCKA (e.g., 1 nM to 100 µM).

- Assay buffer (50 mM Tris-HCl, pH 7.4).

- To determine non-specific binding, a separate set of wells should contain a saturating concentration of unlabeled glycine (e.g., 1 mM) instead of 5,7-DCKA.

- Incubate the plate at 4°C for 30 minutes.

3. Separation of Bound and Free Ligand:

- Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

4. Data Analysis:

- Measure the radioactivity trapped on the filters using a scintillation counter.

- Subtract the non-specific binding from the total binding to obtain specific binding.

- Plot the percentage of specific binding against the logarithm of the 5,7-DCKA concentration.

- Determine the IC50 value (the concentration of 5,7-DCKA that inhibits 50% of [3H]-glycine binding) by non-linear regression analysis.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-glycine and Kd is its dissociation constant.

Electrophysiological Recording in Xenopus Oocytes

This protocol describes the use of two-electrode voltage-clamp electrophysiology to characterize the antagonistic effects of 5,7-DCKA on NMDA receptors expressed in Xenopus oocytes.

1. Oocyte Preparation:

- Harvest oocytes from a female Xenopus laevis.

- Inject the oocytes with messenger RNA (mRNA) extracted from rat brain or with cRNAs encoding specific NMDA receptor subunits (e.g., GluN1 and GluN2A).

- Incubate the oocytes for 2-5 days to allow for receptor expression.

2. Electrophysiological Recording:

- Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

- Clamp the membrane potential at a holding potential of -70 mV.

3. Drug Application and Data Acquisition:

- Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the oocyte to elicit an inward current.

- To test the effect of 5,7-DCKA, co-apply a range of concentrations of 5,7-DCKA with the NMDA and glycine solution.

- Record the peak inward current in the presence and absence of 5,7-DCKA.

4. Data Analysis:

- Normalize the current response in the presence of 5,7-DCKA to the control response (NMDA + glycine alone).

- Plot the normalized current as a function of the 5,7-DCKA concentration to generate a concentration-response curve and determine the IC50 value.

- To determine the mechanism of antagonism (competitive vs. non-competitive), perform a Schild analysis by measuring the dose-response curves for glycine in the presence of fixed concentrations of 5,7-DCKA.[2]

Measurement of Intracellular Calcium ([Ca2+]) Influx

This protocol outlines a method for assessing the ability of 5,7-DCKA to inhibit NMDA-induced increases in intracellular calcium in cultured neurons.

1. Cell Culture and Dye Loading:

- Plate primary cortical or hippocampal neurons on glass coverslips.

- After an appropriate time in culture (e.g., 7-14 days), load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Calcium Imaging:

- Mount the coverslip in a recording chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

- Continuously perfuse the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution) containing low Mg2+ to facilitate NMDA receptor activation.

- Record baseline fluorescence for a stable period.

3. Stimulation and Inhibition:

- Stimulate the cells with a solution containing NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) and record the increase in fluorescence, which corresponds to an increase in intracellular calcium.

- After a washout period, pre-incubate the cells with a specific concentration of 5,7-DCKA for a few minutes.

- Co-apply the NMDA/glycine solution with the same concentration of 5,7-DCKA and record the fluorescence response.

- Repeat this process for a range of 5,7-DCKA concentrations.

4. Data Analysis:

- Quantify the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) for each condition.

- Normalize the response in the presence of 5,7-DCKA to the control response (NMDA/glycine alone).

- Plot the normalized response against the 5,7-DCKA concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: NMDA receptor signaling pathway and the action of 5,7-DCKA.

References

- 1. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Pharmacological Profile of 5,7-Dichlorokynurenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. This document provides a comprehensive overview of the pharmacological properties of 5,7-DCKA, including its binding affinity, mechanism of action, and functional effects in various in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and development.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, including epilepsy, stroke, and schizophrenia. The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[2] The glycine binding site on the GluN1 subunit of the NMDA receptor represents a key target for therapeutic intervention.

This compound (5,7-DCKA) is a halogenated derivative of kynurenic acid that has emerged as a highly potent and selective antagonist for the NMDA receptor glycine site.[3][4] Its ability to competitively block the action of glycine and D-serine provides a powerful tool for studying the physiological and pathological roles of the NMDA receptor. This guide summarizes the key pharmacological data for 5,7-DCKA and provides detailed methodologies for its characterization.

Mechanism of Action

5,7-DCKA exerts its pharmacological effects by competitively binding to the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor.[3] This binding prevents the necessary conformational change required for channel opening, even in the presence of the primary agonist, glutamate. The antagonism by 5,7-DCKA is reversible and can be overcome by increasing concentrations of glycine or D-serine.[3] Structural studies have shown that in the presence of 5,7-DCKA, the cleft of the S1S2 'clamshell' of the GluN1 subunit remains in an open conformation, in contrast to the closed conformation induced by agonists.[2]

References

- 1. youtube.com [youtube.com]

- 2. Release of [3H]norepinephrine from rat hippocampal slices by N-methyl-D-aspartate: comparison of the inhibitory effects of Mg2+ and MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

5,7-Dichlorokynurenic Acid: A Technical Guide to its Binding Affinity for NMDA Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of 5,7-Dichlorokynurenic Acid (5,7-DCKA) to the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function. This document provides a comprehensive overview of its binding affinity, the experimental methodologies used to determine these properties, and the relevant signaling pathways.

Core Concept: 5,7-DCKA as a Glycine (B1666218) Site Antagonist

This compound is a potent and selective competitive antagonist that targets the strychnine-insensitive glycine co-agonist site on the NMDA receptor.[1][2][3][4][5][6] Its interaction with this site prevents the binding of glycine or D-serine, which is a prerequisite for the glutamate-mediated opening of the receptor's ion channel. This antagonistic action effectively blocks the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting NMDA receptor-mediated downstream signaling cascades.

Data Presentation: Binding Affinity of this compound

The following table summarizes the quantitative data on the binding affinity of 5,7-DCKA for the NMDA receptor. It is important to note that while the affinity for the general glycine site on the NR1 subunit is well-characterized, specific binding affinities for different NR1/NR2 subunit combinations (NR2A, NR2B, NR2C, NR2D) are not extensively documented in publicly available literature. However, it has been established that 5,7-DCKA exhibits low affinity for the NR3A subunit.[7]

| Parameter | Value (nM) | Receptor/Tissue Source | Method | Reference |

| Ki | 79 | Rat Brain Membranes | [³H]glycine displacement assay | [1][3] |

| KB | 65 | Xenopus oocytes expressing rat brain mRNA | Schild analysis of electrophysiological response | [2][4][5][6] |

| KD | 57.5 | Rat cerebral cortex synaptic plasma membranes | [³H]5,7-DCKA saturation binding | [8] |

| Affinity | Low | Recombinant NR1/NR3A receptors | Not specified | [7] |

Note: The affinity of glycine site antagonists can be influenced by the associated NR2 subunit. The lack of specific binding data for 5,7-DCKA at individual NR1/NR2A-D receptor subtypes represents a knowledge gap in the field.

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of 5,7-DCKA binding affinity are provided below.

Radioligand Binding Assay: [³H]glycine Displacement

This method is employed to determine the inhibition constant (Ki) of a non-labeled compound (5,7-DCKA) by measuring its ability to displace a radiolabeled ligand ([³H]glycine) from its binding site.

a. Membrane Preparation:

-

Rat brains (typically forebrain or cerebral cortex) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.

-

The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.

b. Binding Assay:

-

A constant concentration of [³H]glycine (typically near its KD value) is incubated with the prepared membranes.

-

Varying concentrations of the unlabeled competitor, 5,7-DCKA, are added to the incubation mixture.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled glycine.

-

The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

c. Data Analysis:

-

The concentration of 5,7-DCKA that inhibits 50% of the specific [³H]glycine binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to measure the ion flow through the NMDA receptor channel in response to agonist application and to determine the antagonist's equilibrium dissociation constant (KB) through Schild analysis.

a. Oocyte Preparation:

-

Xenopus laevis oocytes are harvested and defolliculated.

-

The oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., total rat brain mRNA or specific NR1 and NR2 subunit combinations).

-

The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.

b. Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are impaled into the oocyte.

-

The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).

-

A solution containing a fixed concentration of glutamate (B1630785) and glycine is applied to the oocyte to evoke an inward current mediated by NMDA receptor activation.

-

Concentration-response curves for glycine are generated in the absence and presence of several fixed concentrations of 5,7-DCKA.

c. Data Analysis (Schild Plot):

-

The dose-ratio (DR) is calculated for each concentration of 5,7-DCKA. The DR is the ratio of the EC₅₀ of glycine in the presence of the antagonist to the EC₅₀ of glycine in its absence.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of 5,7-DCKA on the x-axis.

-

For a competitive antagonist, the data should be well-fitted by a linear regression. The x-intercept of this line provides the log KB value. The KB is the equilibrium dissociation constant of the antagonist. A slope of unity is indicative of competitive antagonism.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

References

- 1. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Affinity Zinc Inhibition of NMDA NR1–NR2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [3H]this compound recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 5,7-Dichlorokynurenic Acid Derivatives: A Deep Dive into NMDA Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system, is critically involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases. The NMDA receptor possesses a unique modulatory site, the glycine (B1666218) co-agonist site, which must be occupied for the receptor to be activated by glutamate (B1630785). Targeting this glycine site with antagonists represents a promising therapeutic strategy to attenuate NMDA receptor overactivation while potentially offering a more favorable side-effect profile compared to antagonists targeting the primary glutamate binding site or the ion channel pore.

5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective competitive antagonist at the NMDA receptor glycine site.[2] Its rigid quinoline-4-one scaffold has served as a valuable template for the design and synthesis of novel antagonists with improved pharmacological properties. This technical guide explores the structure-activity relationship (SAR) of 5,7-DCKA derivatives, providing a comprehensive overview of how chemical modifications to this core structure influence their affinity for the NMDA receptor glycine site and their overall antagonist activity.

Core Principles of Antagonism at the NMDA Glycine Site

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. The glycine binding site is located on the GluN1 subunit, while the glutamate binding site resides on the GluN2 subunit. For the ion channel to open, both the glutamate and glycine binding sites must be occupied, and the cell membrane must be depolarized to relieve the voltage-dependent magnesium block within the channel pore.[1]

Antagonists of the glycine site, such as 5,7-DCKA and its derivatives, bind to the GluN1 subunit and prevent the binding of the endogenous co-agonists, glycine or D-serine. This allosterically inhibits the conformational changes necessary for channel activation, thereby reducing the influx of calcium and sodium ions and preventing the downstream signaling cascades associated with excitotoxicity.

Structure-Activity Relationship of this compound Derivatives

The following sections and data tables summarize the key structural modifications of the this compound scaffold and their impact on antagonist potency at the NMDA receptor glycine site. The data is primarily derived from radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand (e.g., [³H]glycine or [³H]DCKA) from the receptor.

Key Structural Features Influencing Activity

The fundamental structure of kynurenic acid derivatives, including 5,7-DCKA, consists of a 4-hydroxyquinoline-2-carboxylic acid core. The essential pharmacophoric elements for high-affinity binding to the glycine site include:

-

The Carboxylic Acid Group (C2-position): This group is crucial for binding and is believed to interact with key amino acid residues in the binding pocket.

-

The 4-Hydroxy Group (C4-position): This group, or a keto group in the tautomeric form, is also critical for high-affinity interaction.

-

The Aromatic Ring System: The quinoline (B57606) ring provides the rigid scaffold necessary for proper orientation of the key functional groups within the binding site. Halogenation of this ring system has been a key strategy in developing potent antagonists.

Impact of Substitutions on the Quinoline Ring

The introduction of chlorine atoms at the 5 and 7 positions of the kynurenic acid scaffold dramatically increases antagonist potency. This is exemplified by the significantly higher affinity of 5,7-DCKA compared to its non-chlorinated parent compound, kynurenic acid, and the mono-chlorinated derivative, 7-chlorokynurenic acid.

| Compound | Ki (nM) vs [³H]glycine |

| Kynurenic Acid | ~10,000 |

| 7-Chlorokynurenic Acid | 560[3] |

| This compound (5,7-DCKA) | 79 [2] |

Table 1: Effect of Halogenation on Kynurenic Acid Derivatives' Affinity for the NMDA Glycine Site.

Systematic modifications at the 4-position of the kynurenic acid and 7-chlorokynurenic acid backbone have been explored to understand the spatial and electronic requirements of the binding pocket. A study on 4-substituted kynurenic acid derivatives provides valuable insights that can be extrapolated to the 5,7-dichloro series.

| Compound | R Group (at C4-position) | IC50 (µM) vs [³H]glycine |

| 1 | -O(CH₂)₃NH-C(=S)-NH-Ph | 6.04[4] |

| 2 | -O(CH₂)₃NH-C(=S)-NH-CO-Ph | 3.95[4] |

| 3 | -O(CH₂)₃NH-C(=O)-NH-Ph | >100[4] |

| 4 | -O(CH₂)₃NH-C(=O)-Ph | >100[4] |

Table 2: Structure-Activity Relationship of 4-Substituted Kynurenic Acid Derivatives. The data suggests that a flexible chain at the C4-position terminating in a bulky, electron-rich group, such as a substituted thiourea (B124793), enhances binding affinity. The replacement of the thiourea with an amide or carbamate (B1207046) group leads to a significant decrease in potency.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to determine the structure-activity relationships of 5,7-DCKA derivatives.

Radioligand Binding Assay for the NMDA Glycine Site

This assay measures the affinity of a test compound for the glycine binding site by quantifying its ability to displace a radiolabeled ligand.

Protocol: [³H]glycine Binding Assay

-

Membrane Preparation:

-

Whole rat brains (minus cerebellum and brainstem) are homogenized in ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.

-

The resulting pellet is resuspended in buffer and subjected to osmotic lysis by incubation in distilled water.

-

The membranes are washed multiple times by centrifugation and resuspension in buffer, often including a freeze-thaw cycle to rupture intact synaptosomes.

-

The final pellet is resuspended in a cryoprotectant solution and stored at -80°C until use.

-

-

Binding Assay:

-

Crude synaptic membranes are thawed and washed with 50 mM Tris-acetate buffer (pH 7.4).

-

Aliquots of the membrane suspension are incubated with a fixed concentration of [³H]glycine (e.g., 10-50 nM) and varying concentrations of the test compound (e.g., 5,7-DCKA derivatives).

-

The incubation is carried out in a final volume of 0.5 mL of 50 mM Tris-acetate buffer.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

The reaction is incubated at 4°C for a specified time (e.g., 10-30 minutes).

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Evaluation of Antagonist Activity

Electrophysiology provides a functional measure of a compound's ability to inhibit NMDA receptor-mediated currents. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant NMDA receptors is a common method.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation and Receptor Expression:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated by treatment with collagenase.

-

cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) is injected into the oocytes.

-

The injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

The membrane potential is clamped at a holding potential of -40 to -70 mV.

-

NMDA receptor-mediated currents are evoked by the application of glutamate (e.g., 100 µM) and glycine (e.g., 10 µM).

-

To determine the antagonist activity, the test compound is co-applied with the agonists at various concentrations.

-

The reduction in the amplitude of the agonist-evoked current is measured.

-

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage inhibition of the agonist-evoked current against the concentration of the antagonist.

-

The IC50 value is determined by fitting the data to a logistic equation.

-

For competitive antagonists, a Schild analysis can be performed to determine the equilibrium dissociation constant (KB).

-

Visualizations

NMDA Receptor Signaling Pathway

Caption: NMDA receptor signaling cascade and point of intervention for 5,7-DCKA derivatives.

Experimental Workflow: Synthesis and Screening

Caption: General workflow for the synthesis and screening of 5,7-DCKA derivatives.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives demonstrates that the 4-hydroxyquinoline-2-carboxylic acid core is essential for high-affinity antagonism at the NMDA receptor glycine site. Halogenation at the C5 and C7 positions is a critical determinant of potency. Further exploration of substitutions at the C4 position reveals that the introduction of flexible chains with electron-rich terminal groups can further enhance binding affinity.

Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these derivatives to improve their blood-brain barrier penetration and in vivo efficacy. The development of derivatives with enhanced subtype selectivity for different GluN1 splice variants or specific NMDA receptor assemblies could also lead to more targeted therapies with fewer side effects. The detailed understanding of the SAR of 5,7-DCKA derivatives provides a solid foundation for the rational design of novel and potent NMDA receptor glycine site antagonists for the treatment of a wide range of neurological disorders.

References

- 1. NMDA receptor - Wikipedia [en.wikipedia.org]

- 2. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Substituted-kynurenic acid derivatives: A novel class of NMDA receptor glycine site antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5,7-Dichlorokynurenic Acid in In Vitro Brain Slice Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,7-Dichlorokynurenic Acid (5,7-DCKA) is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts as a competitive antagonist at the strychnine-insensitive glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor complex.[3][4][5] This property makes it an invaluable tool in neuroscience research, particularly for isolating and studying synaptic processes and plasticity mechanisms that are dependent on NMDA receptor activation. In in vitro brain slice electrophysiology, 5,7-DCKA is utilized to reversibly block NMDA receptor-mediated currents, allowing for the dissection of synaptic transmission components and the investigation of neurological disorders associated with NMDA receptor dysfunction.

Mechanism of Action

The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for its ion channel to open.[4][6] 5,7-DCKA selectively binds to this glycine site, thereby preventing the co-agonist from binding and, consequently, inhibiting the opening of the NMDA receptor channel in the presence of glutamate.[2][3] This results in a non-competitive antagonism of the NMDA receptor's response to glutamate.[3] The inhibitory effects of 5,7-DCKA can be surmounted by increasing the concentration of glycine or D-serine.[3][7]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound based on published literature.

| Parameter | Value | Species/Preparation | Notes | Reference |

| Ki | 79 nM | Rat brain membranes ([3H]glycine binding) | Inhibitory constant for binding to the glycine site. | [1][3] |

| KB | 65 nM | Xenopus oocytes expressing rat brain mRNA | Equilibrium dissociation constant determined by Schild analysis for inhibition of glycine/NMDA evoked currents. | [2] |

| KD (High Affinity) | 57.5 nM | Rat cerebral cortex synaptic plasma membranes | Dissociation constant for the high-affinity binding site. | [8] |

| Bmax (High Affinity) | 6.9 pmol/mg protein | Rat cerebral cortex synaptic plasma membranes | Maximum binding capacity of the high-affinity site. | [8] |

| Effective Concentration | 10 µM | Cultured hippocampal neurons, hippocampal & cerebellar slices | Concentration shown to effectively antagonize NMDA-stimulated responses and inhibit long-term potentiation. | [3] |

Experimental Protocols

This section provides a detailed methodology for the use of 5,7-DCKA in acute brain slice electrophysiology experiments.

Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF):

-

Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 Glucose, 2 CaCl2, and 2 MgSO4.[9]

-

Continuously bubble with carbogen (B8564812) (95% O2 / 5% CO2) for at least 15-20 minutes before use to stabilize pH at 7.3-7.4.[10][11]

-

-

Protective Cutting/Slicing Solution (NMDG-based, example):

-

To improve neuron viability, a protective solution is often used during slicing.[9]

-

Composition (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Adjust pH to 7.3–7.4 with HCl.[9]

-

Keep this solution ice-cold and continuously bubbled with carbogen.

-

-

Intracellular Pipette Solution (for Whole-Cell Patch-Clamp):

-

Composition (in mM, example for K-Gluconate base): 130 K-Gluconate, 4 KCl, 10 HEPES, 0.3 EGTA, 10 phosphocreatine, 4 MgATP, 0.3 NaGTP.[9]

-

Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

-

-

This compound Stock Solution:

-

Prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO or NaOH (1N) due to its poor water solubility.

-

Store aliquots at -20°C. On the day of the experiment, dilute the stock solution into the aCSF to the final working concentration (typically 5-20 µM).

-

Brain Slice Preparation

-

Anesthetize the animal (e.g., rodent) according to approved institutional protocols (IACUC).

-

Rapidly decapitate and dissect the brain, placing it immediately into ice-cold, carbogenated protective cutting solution.

-

Trim the brain to isolate the region of interest (e.g., hippocampus, cortex). A flat surface can be created by removing the cerebellum.[10]

-

Mount the brain block onto the vibratome stage with cyanoacrylate glue.

-

Submerge the mounted brain in the ice-cold, carbogenated protective cutting solution in the vibratome buffer tray.

-

Cut slices at a desired thickness (typically 250-400 µm).

-

Transfer the slices to a holding chamber containing aCSF at 32-34°C, continuously bubbled with carbogen. Allow slices to recover for at least 1 hour before recording.

Electrophysiological Recording

-

Transfer a single brain slice to the recording chamber of an upright microscope.

-

Continuously perfuse the slice with carbogenated aCSF at a rate of 2-5 ml/min. Maintain the temperature at 30-32°C.

-

Visualize neurons using DIC optics.

-

For whole-cell patch-clamp recordings , pull glass pipettes to a resistance of 3-6 MΩ. Fill the pipette with the intracellular solution. Approach a target neuron and establish a gigaseal and then the whole-cell configuration.

-

For field potential recordings , place a glass pipette filled with aCSF into the desired synaptic layer (e.g., stratum radiatum of CA1 for hippocampal recordings) to record extracellular field excitatory postsynaptic potentials (fEPSPs).

-

Place a stimulating electrode (e.g., bipolar tungsten) to activate afferent fibers.

Application of this compound

-

Establish a stable baseline recording of synaptic events (e.g., EPSCs or fEPSPs) for at least 10-15 minutes.

-

To block NMDA receptor-mediated components, switch the perfusion solution to aCSF containing the desired final concentration of 5,7-DCKA (e.g., 10 µM).

-

Bath apply the 5,7-DCKA solution for 10-20 minutes to ensure complete equilibration in the tissue.

-

Record the synaptic responses in the presence of 5,7-DCKA. To isolate the NMDA component, the response in the presence of 5,7-DCKA can be digitally subtracted from the baseline total response.

-

To demonstrate reversibility (washout), switch the perfusion back to the standard aCSF. This may take 20-30 minutes or longer.

Visualizations

NMDA Receptor Signaling Pathway and 5,7-DCKA Inhibition

Caption: Mechanism of 5,7-DCKA action on the NMDA receptor.

Experimental Workflow for Brain Slice Electrophysiology

Caption: Workflow for a typical brain slice electrophysiology experiment.

References

- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]

- 2. This compound, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of this compound, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]this compound recognizes two binding sites in rat cerebral cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. In Vitro Wedge Slice Preparation for Mimicking In Vivo Neuronal Circuit Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,7-Dichlorokynurenic Acid (5,7-DCKA) in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,7-Dichlorokynurenic acid (5,7-DCKA) is a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] Its utility in neuroscience research necessitates standardized protocols for its dissolution and application in experimental settings. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for 5,7-DCKA, facilitating the preparation of concentrated stock solutions for in vitro studies.[1][2][] This document provides a detailed protocol for dissolving 5,7-DCKA in DMSO, including information on solubility, storage, and handling to ensure experimental reproducibility and accuracy.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 258.06 g/mol | [1][6][7] |

| Molecular Formula | C₁₀H₅Cl₂NO₃ | [1][6][7] |

| Solubility in DMSO | Up to 100 mM | [1][2][] |

| Purity | ≥98% | [1] |

| Storage (Solid) | Room Temperature | [1][2] |

| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months | [2][3] |

Experimental Protocol: Dissolving 5,7-DCKA in DMSO

This protocol details the steps for preparing a concentrated stock solution of 5,7-DCKA in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended)[6]

-

Calibrated pipettes

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-dissolution Calculations:

-

Determine the desired concentration and volume of the stock solution. For example, to prepare 1 mL of a 100 mM stock solution of 5,7-DCKA (MW: 258.06 g/mol ):

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 100 mmol/L x 0.001 L x 258.06 g/mol x 1000 mg/g = 25.806 mg

-

-

-

Weighing the Compound:

-

Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh the calculated amount of 5,7-DCKA powder into the tube.

-

-

Dissolution in DMSO:

-

Add the appropriate volume of DMSO to the tube containing the 5,7-DCKA powder.

-

Tightly cap the tube.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid in solubilization.[6]

-

-

Verification of Dissolution:

-

Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[3]

-

Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2][3]

-

When ready to use, thaw an aliquot and bring it to room temperature. Ensure the solution is precipitate-free before use.[2]

-

Important Considerations:

-